molecular formula C11H13NO3 B6329327 Methyl 3-(acetamidomethyl)benzoate CAS No. 1824354-81-5

Methyl 3-(acetamidomethyl)benzoate

Cat. No.: B6329327
CAS No.: 1824354-81-5
M. Wt: 207.23 g/mol
InChI Key: LQGBCGZTMDREDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Mode of Action

The mode of action of Methyl 3-(acetamidomethyl)benzoate is not fully understood. As a benzamide derivative, it may share some of the properties of this class of compounds. For instance, some benzamides are known to inhibit specific enzymes, which can lead to changes in cellular processes

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Benzamides can participate in a variety of biochemical reactions, such as ester hydrolysis . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(acetamidomethyl)benzoate typically involves the esterification of 3-(acetamidomethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(acetamidomethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-(acetamidomethyl)benzoate has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Methyl 3-(acetamidomethyl)benzoate is unique due to the presence of both ester and acetamidomethyl functional groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various chemical reactions and applications .

Properties

IUPAC Name

methyl 3-(acetamidomethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8(13)12-7-9-4-3-5-10(6-9)11(14)15-2/h3-6H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGBCGZTMDREDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC(=CC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.